Methyl 2-(3-methoxyphenyl)benzoate
Overview
Description
Methyl 2-(3-methoxyphenyl)benzoate is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Reduction Studies : King and Strojny (1982) explored the reduction of Methyl benzoate on a Y2O3 catalyst, highlighting its potential use in catalytic processes (King & Strojny, 1982).
Photophysical Properties : Kim et al. (2021) synthesized and studied the photophysical properties of Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, demonstrating its unique luminescence characteristics (Kim et al., 2021).
Potential Beta-Adrenolytics : Stankovicová et al. (2014) investigated the physico-chemical properties of Methyl 2-(3-methoxyphenyl)benzoate derivatives for potential ultra-short beta-adrenolytic activity (Stankovicová et al., 2014).
Biological Activity : A study by Atta-ur-rahman et al. (1997) isolated Methyl 2-[propanamide-2'-methoxycarbonyl]benzoate from Jolyna laminarioides and identified its chymotrypsin inhibitory activity and antimicrobial effects (Atta-ur-rahman et al., 1997).
Synthesis and Properties of Schiff Base Derivatives : Alamro et al. (2021) synthesized and investigated the mesomorphic properties of this compound derivatives, providing insights into their potential applications in materials science (Alamro et al., 2021).
Insecticidal Activity : Chen et al. (2018) studied the insecticidal properties of Methyl benzoate analogs, including Methyl 3-methoxybenzoate, against red imported fire ants, showcasing its potential in pest management (Chen et al., 2018).
Antioxidant Activity : Demir et al. (2015) investigated the structure and antioxidant properties of Methyl 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, highlighting its potential in oxidative stress-related applications (Demir et al., 2015).
Synthesis and Characterization of Liquid Crystalline Compounds : Thaker et al. (2012) synthesized and characterized novel liquid crystalline compounds containing this compound, suggesting its application in material science (Thaker et al., 2012).
Toxicity to Adult Aedes aegypti : Larson et al. (2021) explored the toxicities of Methyl benzoate and analogs, including Methyl 3-methoxybenzoate, to adult Aedes aegypti, indicating its potential as an insecticide (Larson et al., 2021).
Applications in Organic Synthesis : Kemperman et al. (2006) demonstrated the use of Methyl 2-(2-methoxyphenyl)benzoate in organic synthesis, particularly in the synthesis of benzo[c]chromen-6-ones using ionic liquids (Kemperman et al., 2006).
properties
IUPAC Name |
methyl 2-(3-methoxyphenyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-12-7-5-6-11(10-12)13-8-3-4-9-14(13)15(16)18-2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVFBIKYDMBDKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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